

Executive Summary: The Criticality of Starting Material Integrity

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Compound of Interest

Compound Name: **3-(3-Methylphenyl)propan-1-ol**

Cat. No.: **B049522**

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In the landscape of chemical synthesis and drug development, the quality of starting materials is a cornerstone of success. **3-(3-Methylphenyl)propan-1-ol** (CAS No. 111171-94-9), a key structural motif and intermediate, is no exception.^{[1][2]} Its procurement demands a strategic approach that extends beyond simple acquisition to encompass rigorous supplier vetting and multi-faceted analytical verification. This guide delineates a comprehensive framework for sourcing this compound, emphasizing the causality behind quality control choices and establishing a self-validating system for its procurement and use.

Supplier Landscape for 3-(3-Methylphenyl)propan-1-ol

The commercial availability of **3-(3-Methylphenyl)propan-1-ol** spans a range of suppliers, from large, well-established chemical houses to more specialized manufacturers. The choice of supplier should be guided by factors including documented purity, availability of batch-specific analytical data, and supply chain reliability. For sensitive applications, such as pharmaceutical synthesis, opting for suppliers with a strong track record in quality management is non-negotiable.^[3]

Table 1: Commercially Available Suppliers of **3-(3-Methylphenyl)propan-1-ol**

Supplier	Typical Purity	Notes
ChemicalBook	Varies by listing	An aggregator platform listing multiple suppliers, often from China. ^[2] It is crucial to request a Certificate of Analysis (CoA) for each specific batch.
Haoyuan Chemexpress Co., Ltd.	Varies	A listed supplier on several platforms, potentially offering different grades for research and development. ^[2]
Amatek Scientific Co. Ltd.	Varies	Another listed supplier, where direct inquiry for specifications and batch data is recommended. ^[2]
Chizhou Kailong Import and Export Trade Co., Ltd.	Varies	Specializes in chemical trade, emphasizing the need for thorough documentation review before purchase. ^[2]

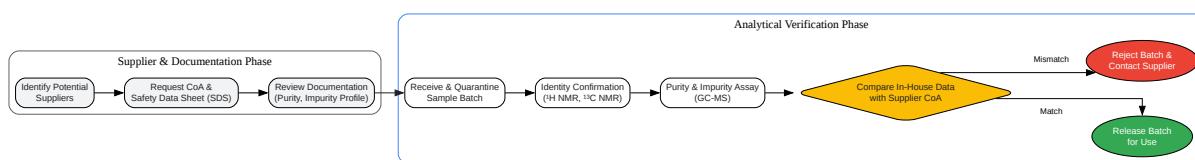
Note: This list is not exhaustive. Researchers should conduct their own due diligence. The CAS number 111171-94-9 should be used to ensure the correct isomer is being sourced.^{[1][2]}

The Cornerstone of Trust: A Self-Validating Quality Control Workflow

Trust in a chemical reagent should not be assumed; it must be earned through empirical validation. A supplier's Certificate of Analysis (CoA) is a starting point, but in-house verification is essential to mitigate the risk of batch-to-batch variability or the presence of undocumented impurities. This is particularly critical in drug development, where impurities can have significant downstream consequences.

Logical Framework for Incoming Material Verification

The following workflow provides a systematic approach to qualifying a new batch of **3-(3-Methylphenyl)propan-1-ol**. This process ensures that the material meets the required specifications before being introduced into critical experiments.



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Caption: Workflow for supplier qualification and incoming quality control.

Protocol 1: Structural Identity Verification by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and isomeric purity of the molecule. Spectral databases like SpectraBase can provide reference spectra for comparison.^[4]

Methodology:

- **Sample Preparation:** Dissolve ~5-10 mg of the **3-(3-Methylphenyl)propan-1-ol** sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- **¹H NMR Acquisition:**
 - Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

- Expected chemical shifts (δ) and multiplicities: Aromatic protons (~7.0-7.2 ppm), the CH_2 group adjacent to the hydroxyl (~3.7 ppm, triplet), the benzylic CH_2 (~2.7 ppm, triplet), the intermediate CH_2 (~1.9 ppm, multiplet), and the methyl group on the ring (~2.3 ppm, singlet). The integration of these peaks should correspond to the number of protons in each environment.
- ^{13}C NMR Acquisition:
 - Acquire a carbon-13 NMR spectrum.
 - Expected signals will correspond to the different carbon environments in the molecule, including the aromatic carbons, the aliphatic chain carbons, and the methyl carbon.[\[4\]](#)
- Data Analysis: Compare the acquired spectra with reference data or predicted spectra to confirm the identity and rule out the presence of significant isomeric impurities.

Protocol 2: Purity and Impurity Profiling by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[\[5\]](#)[\[6\]](#) It is exceptionally well-suited for determining the purity of **3-(3-Methylphenyl)propan-1-ol** and identifying any volatile impurities that may not be visible by NMR.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- GC Method Parameters:
 - Injector: Split/splitless injector, set to 250 °C.
 - Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) is typically suitable.
 - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

- Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized based on the specific instrument and column).
- MS Method Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis:
 - The primary peak in the chromatogram should correspond to **3-(3-Methylphenyl)propan-1-ol**.
 - Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.
 - Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 150.22) and characteristic fragmentation pattern.[1]
 - Attempt to identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

Conclusion: Upholding Scientific Integrity

The procurement of chemical reagents like **3-(3-Methylphenyl)propan-1-ol** is an integral part of the scientific process. By adopting a mindset of "trust but verify" and implementing a robust, self-validating quality control system, researchers and drug development professionals can safeguard the integrity of their work. This technical guide provides the framework and actionable protocols to establish such a system, ensuring that the materials used are of known and reliable quality, thereby fostering reproducible and high-impact scientific outcomes.

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